molecular formula C9H8N2O B13290725 5-Methyl-1,8-naphthyridin-4-ol

5-Methyl-1,8-naphthyridin-4-ol

Cat. No.: B13290725
M. Wt: 160.17 g/mol
InChI Key: YOUIDPAEUCZZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,8-naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,8-naphthyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 5-Methyl-1,8-naphthyridin-4-ol involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. This property is particularly useful in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-1,8-naphthyridin-4-ol include other naphthyridine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-methyl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C9H8N2O/c1-6-2-4-10-9-8(6)7(12)3-5-11-9/h2-5H,1H3,(H,10,11,12)

InChI Key

YOUIDPAEUCZZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CNC2=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.